molecular formula C8H13NO B1613608 4-Cyclobutylpyrrolidin-2-one CAS No. 271579-94-3

4-Cyclobutylpyrrolidin-2-one

Cat. No.: B1613608
CAS No.: 271579-94-3
M. Wt: 139.19 g/mol
InChI Key: CVRJEQBETQXNIG-UHFFFAOYSA-N
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Description

4-Cyclobutylpyrrolidin-2-one is a chemical compound with the CAS Number: 271579-94-3 . It has a molecular weight of 139.2 and its IUPAC name is 4-cyclobutyl-2-pyrrolidinone . It is typically stored at 4°C and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10) . This indicates the presence of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .

Advantages and Limitations for Lab Experiments

4-Cyclobutylpyrrolidin-2-one has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other compounds used in drug discovery and neuroscience research. This compound is also stable under standard laboratory conditions and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in water and its lack of selectivity for specific receptors.

Future Directions

There are several future directions for research on 4-Cyclobutylpyrrolidin-2-one. One area of research is the development of more selective compounds that target specific receptors in the brain. Another area of research is the application of this compound in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, this compound could be used as a tool to study the role of the NMDA receptor and the sigma-1 receptor in various cellular processes. Overall, this compound has the potential to be a valuable tool in drug discovery and neuroscience research.

Scientific Research Applications

4-Cyclobutylpyrrolidin-2-one has been extensively studied in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including peptides, peptidomimetics, and heterocycles. This compound has also been used as a chiral auxiliary in asymmetric synthesis. In addition, this compound has been studied for its potential application in drug discovery, particularly in the development of drugs that target the central nervous system.

Safety and Hazards

The safety information for 4-Cyclobutylpyrrolidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-cyclobutylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-7(5-9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRJEQBETQXNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629396
Record name 4-Cyclobutylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271579-94-3
Record name 4-Cyclobutylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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